2-(Trifluoromethyl)oxazole-5-carbaldehyde
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Overview
Description
2-(Trifluoromethyl)oxazole-5-carbaldehyde is a heterocyclic organic compound characterized by the presence of an oxazole ring substituted with a trifluoromethyl group at the 2-position and an aldehyde group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(Trifluoromethyl)oxazole-5-carbaldehyde typically begins with commercially available precursors such as 2-amino-2-(trifluoromethyl)ethanol and glyoxal.
Cyclization Reaction: The key step involves the cyclization of 2-amino-2-(trifluoromethyl)ethanol with glyoxal under acidic conditions to form the oxazole ring.
Oxidation: The resulting intermediate is then oxidized to introduce the aldehyde functionality at the 5-position. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: 2-(Trifluoromethyl)oxazole-5-carboxylic acid.
Reduction: 2-(Trifluoromethyl)oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-(Trifluoromethyl)oxazole-5-carbaldehyde is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in probing the effects of fluorine substitution on biological activity.
Medicine
The compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow for the exploration of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)oxazole-5-carbaldehyde exerts its effects is largely dependent on its interactions with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues, such as lysine or cysteine, in target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)oxazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
2-(Trifluoromethyl)thiazole-5-carbaldehyde: Contains a thiazole ring instead of an oxazole ring.
2-(Trifluoromethyl)imidazole-5-carbaldehyde: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
2-(Trifluoromethyl)oxazole-5-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups, which confer distinct reactivity and biological activity. The oxazole ring provides a rigid and planar structure, enhancing its ability to interact with biological targets in a specific manner.
This compound’s combination of a trifluoromethyl group and an aldehyde group makes it a versatile and valuable tool in various fields of research and industry.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2/c6-5(7,8)4-9-1-3(2-10)11-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSMKQXJGKQRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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